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Compound of Interest

Compound Name: 2,4-Dihydroxyquinoline

Cat. No.: B15546599

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,4-dihydroxyquinoline, a versatile biochemical reagent and key intermediate in
pharmaceutical development. This document details its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these
characterization techniques.

Introduction to 2,4-Dihydroxyquinoline

2,4-Dihydroxyquinoline, also known as 4-hydroxy-2(1H)-quinolone, is a heterocyclic
compound with the molecular formula CoH7NO2 and a molecular weight of 161.16 g/mol . It
exists in tautomeric forms, predominantly as 4-hydroxy-2(1H)-quinolone. This compound
serves as a crucial building block in the synthesis of various pharmaceuticals and is noted for
its potential biological activities. Accurate spectroscopic characterization is paramount for its
application in research and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for 2,4-dihydroxyquinoline in a
structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,4-

dihydroxyquinoline. The data presented here was obtained in deuterated dimethyl sulfoxide

(DMSO-d).

Table 1: *H NMR Spectroscopic Data for 2,4-Dihydroxyquinoline in DMSO-de

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

11.2 (broad s) Singlet (broad) 1H OH

10.9 (broad s) Singlet (broad) 1H NH

7.88 (d, J=8.0 Hz) Doublet 1H Ar-H

7.55 (t, J=7.6 Hz) Triplet 1H Ar-H

7.23 (d, J=8.2 Hz) Doublet 1H Ar-H

7.18 (t, J=7.5 Hz) Triplet 1H Ar-H

5.85 (s) Singlet 1H C3-H

Table 2: 13C NMR Spectroscopic Data for 2,4-Dihydroxyquinoline in DMSO-ds
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Chemical Shift (8) ppm Assighment
176.0 C=0

162.5 C-OH

140.1 Ar-C

131.9 Ar-CH

123.8 Ar-C

122.0 Ar-CH

116.3 Ar-CH

115.8 Ar-CH

98.7 cs

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,4-dihydroxyquinoline, typically recorded using a KBr pellet, reveals
characteristic absorption bands corresponding to its functional groups.

Table 3: FT-IR Spectroscopic Data for 2,4-Dihydroxyquinoline

Wavenumber (cm~—2) Intensity Assignment

3400-2800 Strong, Broad O-H and N-H stretching
1660 Strong C=0 stretching (amide)
1620 Medium C=C stretching (aromatic)
1590 Medium C=C stretching (aromatic)
1520 Medium N-H bending

1260 Medium C-O stretching

C-H bending (ortho-

750 Stron
I disubstituted benzene)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for 2,4-Dihydroxyquinoline

miz Relative Intensity Assighment

161 High [M]* (Molecular lon)
133 Medium [M-COJ*

119 High [M-C2H20]*

92 Medium [CeHaN]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2,4-dihydroxyquinoline was dissolved in
0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was transferred to a 5
mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz NMR

spectrometer.

e 'H NMR Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds
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o Spectral Width: Appropriate for the proton chemical shift range.

e 13C NMR Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024-4096
o Relaxation Delay: 2-5 seconds
o Spectral Width: Appropriate for the carbon chemical shift range.

o Referencing: Chemical shifts were referenced to the residual solvent peak of DMSO-ds (& =
2.50 ppm for *H and & = 39.52 ppm for 13C).

FT-IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 2,4-dihydroxyquinoline was ground with 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder was obtained.

o A portion of the mixture was transferred to a pellet-forming die.

o The die was placed in a hydraulic press and pressure was applied (typically 8-10 tons) to
form a thin, transparent pellet.

 Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared
Spectrometer.

e Parameters:

o

Spectral Range: 4000-400 cm™?

Resolution: 4 cm—!

[¢]

Number of Scans: 16-32

[¢]
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o Background: A spectrum of a pure KBr pellet was recorded as the background and

subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

 lonization Method: Electron lonization (El) at 70 eV is a common method for this type of
molecule. Electrospray ionization (ESI) can also be used, particularly for LC-MS analysis.[1]

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions

based on their m/z ratio.
o Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-500.

Workflow and Methodologies

The synthesis and subsequent spectroscopic characterization of 2,4-dihydroxyquinoline is a

fundamental workflow in organic and medicinal chemistry.

Cyclocondensation
(e.g., Gould-Jacobs Reaction)

nnnnnnn
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Caption: General workflow for the synthesis and spectroscopic characterization of 2,4-
dihydroxyquinoline.

This workflow illustrates the common synthetic route involving the cyclocondensation of an
aniline with a malonic acid derivative, followed by purification and comprehensive
spectroscopic analysis to confirm the structure and purity of the final product.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource
for researchers working with 2,4-dihydroxyquinoline. The detailed NMR, IR, and MS data are
essential for quality control, reaction monitoring, and further derivatization in drug discovery
and development programs. The standardized protocols offer a reliable framework for obtaining
consistent and high-quality analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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